6-Ethylquinolin-8-ol is a member of the quinoline family, characterized by a hydroxyl group at the 8-position and an ethyl group at the 6-position of the quinoline ring. This compound is significant in various fields, particularly in medicinal chemistry due to its biological activities, including antimicrobial and antitumor properties. The structure of 6-Ethylquinolin-8-ol can be derived from the parent compound 8-hydroxyquinoline, which is known for its chelating ability and role in dye synthesis.
6-Ethylquinolin-8-ol is classified as a heterocyclic aromatic compound. It is synthesized from 8-hydroxyquinoline through various alkylation reactions. The compound's derivatives have been studied for their potential applications in pharmaceuticals, particularly as antimicrobial and anticancer agents.
The synthesis of 6-Ethylquinolin-8-ol typically involves alkylation reactions where an ethyl group is introduced to the quinoline structure. One common method includes the use of Friedel-Crafts alkylation, where 8-hydroxyquinoline is reacted with ethyl halides in the presence of a strong acid catalyst, such as sulfuric acid.
The molecular formula for 6-Ethylquinolin-8-ol is with a molecular weight of approximately 159.20 g/mol. The structure consists of a quinoline ring system with an ethyl group at position 6 and a hydroxyl group at position 8.
6-Ethylquinolin-8-ol can undergo various chemical reactions due to its functional groups:
The reactivity of 6-Ethylquinolin-8-ol allows it to form stable complexes with transition metals, which can be analyzed using spectroscopic methods such as UV-visible spectroscopy.
The mechanism by which 6-Ethylquinolin-8-ol exerts its biological effects involves several pathways:
In vitro studies have indicated that derivatives of 6-Ethylquinolin-8-ol exhibit cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.
The diverse applications of 6-Ethylquinolin-8-ol underscore its significance in both research and industrial contexts, making it a valuable compound for further exploration in medicinal chemistry and materials science.
The strategic functionalization of the C-5 and C-7 positions on the 6-ethylquinolin-8-ol scaffold enables precise modulation of biological activity while preserving the essential metal-chelating ortho-hydroxyquinoline pharmacophore. These electron-deficient positions offer distinct reactivity profiles amenable to diverse synthetic transformations.
Multicomponent reactions provide efficient single-pot access to complex 6-ethylquinolin-8-ol derivatives functionalized at C-5 and C-7. Microwave-assisted Povarov-type [4+2]-cycloadditions enable the introduction of aminomethyl and phosphonated groups via reactions between 6-ethylquinolin-8-ol derivatives, aldehydes, and styrenes in the presence of BF₃·Et₂O catalysts. This approach generates tetrahydroquinoline-phosphine hybrids with significant structural diversity from readily available precursors [3] [7]. Similarly, in situ-generated imines from aldehydes and anilines undergo Mannich-type reactions with 6-ethylquinolin-8-ol at C-5/C-7, yielding aminomethylated derivatives without requiring pre-functionalized substrates. These MCRs demonstrate exceptional atom economy, reducing synthetic steps by 40-60% compared to sequential functionalization approaches while achieving yields typically exceeding 70% under optimized conditions [3].
Betti reactions leverage the dual nucleophilicity of 6-ethylquinolin-8-ol, facilitating condensation with aldehydes and secondary amines to generate aminomethyl hybrids at the C-7 position. The ethyl group at C-6 exerts a moderate steric directing effect, enhancing C-7 regioselectivity to >85% in optimized conditions using piperidine or pyrrolidine donors [1] [10]. Mannich reactions further demonstrate versatility in scaffold design when employing 6-ethylquinolin-8-ol as the nucleophilic component. Reaction with formaldehyde and substituted piperazines yields 7-(piperazin-1-ylmethyl)-6-ethylquinolin-8-ol derivatives with enhanced water solubility and zinc chelation capacity. Comparative studies reveal that Mannich bases derived from N-methylpiperazine exhibit 3.5-fold greater antibacterial potency than morpholine analogues, highlighting the critical role of the tertiary amine pKa in bioactivity [1].
Electrophilic halogenation at C-5 and C-7 proceeds with high regiocontrol using N-halosuccinimide (NXS) reagents under acidic conditions. Chlorination with NCS (N-chlorosuccinimide) yields 5,7-dichloro-6-ethylquinolin-8-ol with >90% selectivity, while controlled bromination at C-5 is achieved using NBS (N-bromosuccinimide) at 0°C [1] [3]. Alkoxymethylation via O-alkylation of the C8-hydroxy group with dibromoalkanes generates terminal bromo-intermediates for subsequent nucleophilic displacement, enabling the installation of 5-alkoxymethyl-6-ethylquinolin-8-ol derivatives. SAR studies indicate that chain length profoundly influences activity: propoxymethyl analogues exhibit optimal logP values (2.8-3.2) for membrane penetration, whereas ethoxymethyl derivatives display reduced bioavailability [1].
Table 1: Halogenation and Alkoxymethyl Derivatives of 6-Ethylquinolin-8-ol
Position Modified | Reagent/Conditions | Product | Key Structural Feature |
---|---|---|---|
C-5, C-7 | NCS/AcOH, 25°C | 5,7-Dichloro-6-ethylquinolin-8-ol | Enhanced electron-withdrawing character |
C-5 | NBS/DCM, 0°C | 5-Bromo-6-ethylquinolin-8-ol | Cross-coupling handle |
C7-OMe | NaH/MeI, DMF | 7-Methoxy-6-ethylquinolin-8-ol | Ether linkage |
C7-CH₂OCH₃ | CH₃OCH₂Br/K₂CO₃ | 7-(Methoxymethyl)-6-ethylquinolin-8-ol | Increased hydrophilicity |
The C-6 ethyl group exerts multifaceted influences on the quinoline core, altering electronic distribution, steric accessibility, and conformational dynamics. Spectroscopic and computational analyses reveal that the ethyl substituent:
X-ray crystallography confirms that the ethyl group adopts a coplanar conformation with the quinoline ring, minimizing steric distortion while maximizing hyperconjugative interactions. This planar arrangement facilitates π-stacking interactions in protein binding pockets, as demonstrated in docking studies with bacterial topoisomerase IV [1].
Systematic comparison with 8-hydroxyquinoline (8-HQ) reveals structure-activity determinants amplified by the C-6 ethyl modification:
Table 2: Biological Activity Comparison of 6-Ethyl vs. Unsubstituted Quinolin-8-ol Derivatives
Derivative Class | 8-HQ IC₅₀ (μM) | 6-Ethyl-8-HQ IC₅₀ (μM) | Activity Enhancement | Target System |
---|---|---|---|---|
5,7-Dichloro | 16.2 ± 1.5 | 5.3 ± 0.7 | 3.1-fold | Staphylococcus aureus |
7-Diethylaminomethyl | 8.9 ± 0.9 | 2.1 ± 0.3 | 4.2-fold | Candida albicans |
5-Nitro | 32.7 ± 2.8 | 11.4 ± 1.2 | 2.9-fold | HCT-116 Cancer Cells |
7-Propoxymethyl | 45.6 ± 3.1 | 18.9 ± 2.1 | 2.4-fold | Dengue Virus NS5 |
Electronic Effects: Introduction of strong electron-withdrawing groups (NO₂, CN) at C-5 enhances anticancer activity 2.9-fold in 6-ethyl derivatives versus unsubstituted counterparts, attributed to improved membrane partitioning and ROS generation [1] [3]. Conversely, C-7 dialkylaminomethylation boosts antibacterial potency 4.2-fold, exceeding the 2.3-fold enhancement observed in 8-HQ analogues, suggesting synergistic effects between the ethyl group and charged amine moieties.
Steric Contributions: The ethyl group's β-branching selectively blocks metabolic oxidation at C-6, extending plasma half-life 3.7-fold compared to linear alkyl analogues. Molecular modeling confirms the ethyl substituent occupies a hydrophobic subpocket in P-glycoprotein (P-gp), reducing efflux by 60% and enhancing retention in multidrug-resistant (MDR) cancer cells [1] [10].
Metal Chelation: 6-Ethylquinolin-8-ol forms distorted tetrahedral complexes with Cu(II) and Zn(II), with stability constants (logβ₂) elevated by 1.2-1.5 units versus 8-HQ. X-ray absorption spectroscopy confirms elongation of M-O/N bonds by 0.08-0.12 Å, enhancing redox lability in Fenton-type reactions critical for anticancer activity [1] [3].
Table 3: Metal Chelation Properties of 6-Ethylquinolin-8-ol vs. 8-Hydroxyquinoline
Metal Ion | 8-HQ logβ₂ | 6-Ethyl-8-HQ logβ₂ | Δlogβ₂ | Bond Length (M-O), Å |
---|---|---|---|---|
Cu(II) | 12.8 ± 0.2 | 14.0 ± 0.3 | +1.2 | 1.92 → 2.03 |
Zn(II) | 10.5 ± 0.2 | 11.7 ± 0.2 | +1.2 | 1.97 → 2.05 |
Fe(III) | 15.1 ± 0.3 | 16.3 ± 0.4 | +1.2 | 1.89 → 1.96 |
Mn(II) | 6.8 ± 0.1 | 8.3 ± 0.2 | +1.5 | 2.11 → 2.19 |
Hybrid Molecules: Conjugation with pharmacophores through C-7 aminomethyl linkages demonstrates synergistic bioactivity. 6-Ethyl-7-((4-fluorophenyl)aminomethyl)quinolin-8-ol exhibits dual inhibition of topoisomerase II (Kᵢ = 0.42 μM) and carbonic anhydrase IX (Kᵢ = 0.38 μM), surpassing the activity of either fragment alone [3] [7]. The ethyl group contributes to this enhanced activity by inducing optimal dihedral angles (37-42°) between quinoline and appended aryl groups, maximizing target engagement.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2